molecular formula C9H10N4O B6256031 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 39247-61-5

4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

Cat. No. B6256031
CAS RN: 39247-61-5
M. Wt: 190.2
InChI Key:
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Description

“4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one” is a chemical compound with the CAS Number: 39247-61-5. It has a molecular weight of 190.2. The compound is stored at room temperature and has a purity of 95%. It is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O/c14-8-6-3-1-2-4-7(6)12-9-10-5-11-13(8)9/h5H,1-4H2,(H,10,11,12). This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature. It has a molecular weight of 190.2 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of [1,2,4]triazoloquinazoline derivatives, including the specific compound , has been a subject of chemical research aiming to explore novel synthetic routes and understand their structural characteristics. Gatta et al. (1993) reported the synthesis of some [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones and their derivatives starting from acylamidrazones. This study contributed to the understanding of the chemical pathways and structural nuances of triazoloquinazoline compounds (Gatta, Giudice, & Borioni, 1993). Additionally, El‐Hiti (1997) focused on the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, providing valuable insights into the chemical behavior and synthesis efficiency of these heterocyclic compounds (El‐Hiti, 1997).

Biological Activities

The research on triazoloquinazoline derivatives extends into their biological activities, showcasing their potential in medical and pharmacological applications. For instance, studies have highlighted their antimicrobial properties. Lv et al. (2017) designed and synthesized novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety, demonstrating significant antimicrobial activities against specific bacterial strains, which could contribute to the development of new antimicrobial agents (Lv, Yang, Fan, & Bao, 2017).

Furthermore, the antihypertensive and antihistaminic potentials of triazoloquinazolin-9-one derivatives have been explored. Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, revealing their significant in vivo antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007). Additionally, Alagarsamy et al. (2008) reported the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new H(1)-antihistaminic agents, indicating their effectiveness in protecting animals from histamine-induced bronchospasm (Alagarsamy, Shankar, & Murugesan, 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate followed by cyclization with hydrazine hydrate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "hydrazine hydrate", "sodium hypochlorite", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium hydroxide (1.2 eq). Heat the mixture to reflux for 6 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it.", "Step 3: Dissolve the solid obtained in step 2 in ethanol and add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 6 hours.", "Step 4: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it.", "Step 5: Dissolve the solid obtained in step 4 in ethanol and add sodium hypochlorite (1.2 eq). Heat the mixture to reflux for 6 hours.", "Step 6: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it to obtain the final product, 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one." ] }

CAS RN

39247-61-5

Molecular Formula

C9H10N4O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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